Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromo-substituted propenyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of amino alcohols or amines with diols under acidic or basic conditions.
Introduction of the Bromo-Propenyl Group: The bromo-propenyl group can be introduced via a halogenation reaction, where a propenyl group is brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted piperidines, alcohols, ketones, and various heterocyclic compounds .
Scientific Research Applications
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromo-propenyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the bromo-propenyl group.
Icaridin: A piperidine derivative used as an insect repellent.
Piperidinecarboxylic acids: A class of compounds with similar piperidine rings but different substituents.
Uniqueness
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate is unique due to the presence of the bromo-propenyl group, which imparts distinct reactivity and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C11H18BrNO2 |
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Molecular Weight |
276.17 g/mol |
IUPAC Name |
ethyl 4-(3-bromoprop-1-en-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H18BrNO2/c1-3-15-11(14)13-6-4-10(5-7-13)9(2)8-12/h10H,2-8H2,1H3 |
InChI Key |
MQHZXLTZMIDVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=C)CBr |
Origin of Product |
United States |
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